6,6-difluoro-3-phenylspiro[3.3]heptan-1-one
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Overview
Description
6,6-Difluoro-3-phenylspiro[3.3]heptan-1-one is a fluorinated organic compound with a unique spirocyclic structure. This compound is characterized by the presence of two fluorine atoms and a phenyl group attached to a spiro[3.3]heptane core. The spirocyclic structure imparts significant stability and rigidity to the molecule, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-difluoro-3-phenylspiro[3.3]heptan-1-one typically involves the following steps:
Formation of the Spirocyclic Core: The spiro[3.3]heptane core can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Fluorine Atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction using benzene and an acyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted spirocyclic compounds with different functional groups.
Scientific Research Applications
6,6-Difluoro-3-phenylspiro[3.3]heptan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6,6-difluoro-3-phenylspiro[3.3]heptan-1-one involves its interaction with specific molecular targets and pathways. The fluorine atoms and the spirocyclic structure contribute to its binding affinity and selectivity towards certain enzymes or receptors. The phenyl group enhances its lipophilicity, facilitating its passage through biological membranes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 6,6-Difluoro-spiro[3.3]heptane-2-carboxylic acid
- 6-Phenylspiro[3.3]heptan-2-one
- 6,6-Difluorospiro[3.3]heptan-1-one
Uniqueness
6,6-Difluoro-3-phenylspiro[3.3]heptan-1-one stands out due to the presence of both fluorine atoms and a phenyl group, which impart unique chemical and physical properties. The spirocyclic structure provides rigidity and stability, making it a valuable scaffold for various applications. Its fluorinated nature enhances its reactivity and potential biological activity compared to non-fluorinated analogs.
Properties
CAS No. |
2613383-43-8 |
---|---|
Molecular Formula |
C13H12F2O |
Molecular Weight |
222.2 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.